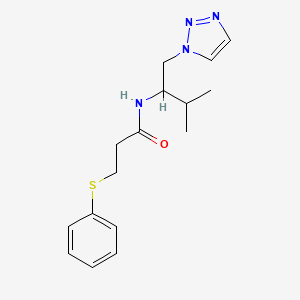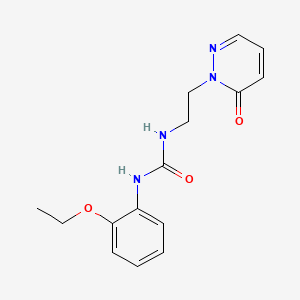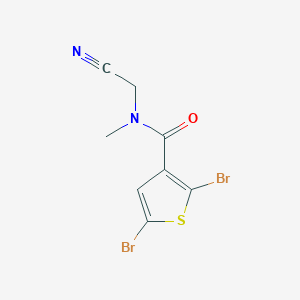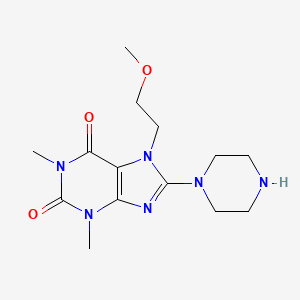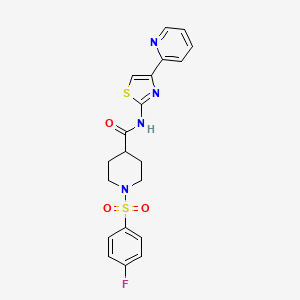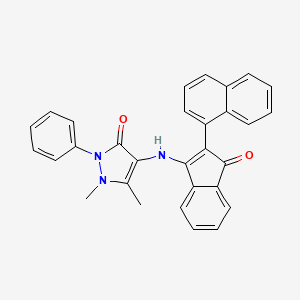![molecular formula C23H25N3O4S B2515158 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 681267-57-2](/img/structure/B2515158.png)
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
Compounds structurally related to the specified chemical have been synthesized and evaluated for various pharmacological activities. For instance, a study by Mohamed M. Abdulla et al. (2014) explored the synthesis of novel substituted pyrazole derivatives, demonstrating their anti-inflammatory activities. The synthesis involved a series of chemical reactions starting from specific benzamides, leading to compounds that exhibited less toxicity and good anti-inflammatory properties (Abdulla et al., 2014).
Supramolecular Self-Assembly and Luminescent Properties
Research by Sandra Moyano et al. (2013) focused on the self-assembly of 4-aryl-1H-pyrazoles, demonstrating their ability to form supramolecular columnar liquid crystals. These compounds showed luminescent properties and the ability to self-assemble through hydrogen bonding, forming columnar mesophases. This study highlights the potential application of such compounds in the development of new materials with specific optical and self-assembling properties (Moyano et al., 2013).
Anticancer and Antiviral Applications
A series of compounds with structural similarities to the specified chemical have been investigated for their potential anticancer and antiviral activities. For example, research into the anticonvulsant activity of 3,5-dimethylpyrazole derivatives highlighted the therapeutic potential of these compounds in the treatment of seizures, with some derivatives showing promising results in animal models (Koçyiğit-Kaymakçıoğlu et al., 2011).
Herbicidal Activity
The design and synthesis of pyrazole benzophenone derivatives for targeting 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in herbicide discovery, demonstrate the agricultural applications of compounds related to the specified chemical. Some derivatives exhibited significant herbicidal activity, surpassing existing herbicides against specific weeds, indicating their potential as new herbicidal agents (Fu et al., 2017).
Luminescence Sensing Applications
Another study highlighted the synthesis of lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate, demonstrating their sensitivity and potential application as fluorescence sensors for detecting benzaldehyde-based derivatives. This research underscores the utility of such compounds in the development of sensitive luminescent sensors for specific chemicals (Shi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to therapeutic effects .
Mode of Action
This interaction is often facilitated by the formation of bonds between the compound and its target, which can alter the target’s activity .
Biochemical Pathways
It is likely that the compound’s interaction with its targets leads to changes in various biochemical pathways, resulting in downstream effects .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
It is likely that the compound’s interaction with its targets and the subsequent changes in biochemical pathways lead to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14(2)30-19-9-6-17(7-10-19)23(27)24-22-20-12-31(28,29)13-21(20)25-26(22)18-8-5-15(3)16(4)11-18/h5-11,14H,12-13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXCBIMLDXVQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

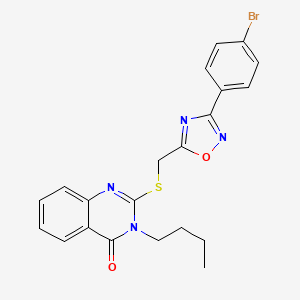

![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)
![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)
